molecular formula C14H18O8 B13856378 [(1R,4S,5R,6S)-4,5,6-triacetyloxycyclohex-2-en-1-yl] acetate

[(1R,4S,5R,6S)-4,5,6-triacetyloxycyclohex-2-en-1-yl] acetate

Cat. No.: B13856378
M. Wt: 314.29 g/mol
InChI Key: REXNPDYWUANMIX-LVEBTZEWSA-N
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Description

Product Overview: This product is [(1R,4S,5R,6S)-4,5,6-triacetyloxycyclohex-2-en-1-yl] acetate, a chiral compound of interest in synthetic organic chemistry and pharmaceutical research. It is provided as a high-purity standard for research purposes. Intended Research Applications: The specific research applications and mechanism of action for this compound are currently under investigation in various scientific fields. Researchers are exploring its potential uses, which may include serving as a synthetic intermediate or a precursor for more complex molecules. Its stereospecific structure makes it a valuable candidate for asymmetric synthesis and metabolic studies. Usage Note: This chemical is for Research Use Only (RUO). It is not intended for diagnostic or therapeutic use, nor for human consumption. Proper safety protocols must be followed when handling this compound. Contact Us: For detailed specifications, certificate of analysis, and custom synthesis inquiries, please contact our scientific support team.

Properties

Molecular Formula

C14H18O8

Molecular Weight

314.29 g/mol

IUPAC Name

[(1R,4S,5R,6S)-4,5,6-triacetyloxycyclohex-2-en-1-yl] acetate

InChI

InChI=1S/C14H18O8/c1-7(15)19-11-5-6-12(20-8(2)16)14(22-10(4)18)13(11)21-9(3)17/h5-6,11-14H,1-4H3/t11-,12+,13+,14-

InChI Key

REXNPDYWUANMIX-LVEBTZEWSA-N

Isomeric SMILES

CC(=O)O[C@@H]1C=C[C@@H]([C@H]([C@H]1OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OC1C=CC(C(C1OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves:

  • Starting from a cyclohexene backbone possessing free hydroxyl groups at positions 4, 5, and 6.
  • Selective acetylation of these hydroxyl groups to form triacetate esters.
  • Introduction of the acetate group at position 1, often via esterification or acetylation of a hydroxyl or reactive intermediate.

This approach ensures the preservation of stereochemistry while functionalizing the molecule with acetyl groups.

Selective Acetylation of Hydroxyl Groups

Selective acetylation is achieved by treating the cyclohexene di- or triol precursor with acetic anhydride or acetyl chloride in the presence of a base or acid catalyst. The reaction conditions are optimized to avoid over-acetylation or undesired side reactions.

  • Typical reagents: Acetic anhydride, pyridine, catalytic DMAP (4-dimethylaminopyridine).
  • Solvents: Dichloromethane, pyridine, or other inert organic solvents.
  • Conditions: Room temperature to mild heating, monitored by TLC or NMR spectroscopy to ensure complete acetylation.

Stereoselective Functionalization

The stereochemical integrity of the compound is maintained by careful choice of starting materials and reaction conditions. The stereochemistry at carbons 1, 4, 5, and 6 is controlled by using stereochemically pure precursors or by stereoselective reactions such as Sharpless asymmetric epoxidation and subsequent ring-opening steps.

Representative Synthetic Route (Inferred from Related Cyclohexene Derivatives)

Although direct synthetic routes for this compound are scarce, analogous compounds have been synthesized through the following steps:

Step Reaction Type Description Reference
1. Preparation of cyclohexene triol Starting from a cyclohexene derivative, hydroxyl groups are introduced stereoselectively.
2. Selective acetylation Treatment with acetic anhydride/pyridine to convert hydroxyl groups into acetates selectively.
3. Esterification at position 1 Formation of acetate ester at C-1 using acetic anhydride or acyl chlorides under mild conditions.
4. Purification and characterization Purification by chromatography; characterization by NMR, MS, and IR spectroscopy.

Detailed Experimental Insights and Data

Acetylation Reaction Conditions

  • Reagents: Acetic anhydride (3 equivalents per hydroxyl), pyridine (solvent and base), DMAP (catalyst, 5 mol%).
  • Temperature: 0–25 °C.
  • Time: 2–6 hours, monitored by TLC.
  • Workup: Quenching with water, extraction with ethyl acetate, washing with dilute acid and brine, drying over MgSO4.

Characterization Data (Representative)

Parameter Value/Observation
Molecular formula C14H18O8
Molecular weight 314.29 g/mol
^1H NMR (CDCl3) Multiplets at δ 5.5–5.0 ppm (olefinic H), acetyl methyl singlets at δ ~2.0 ppm
^13C NMR Signals for carbonyl carbons at δ ~170–175 ppm
Mass spectrometry (MS) Molecular ion peak at m/z 314
Optical rotation Consistent with stereochemistry (reported values vary)

Reaction Yield and Purity

  • Yields for acetylation steps typically range from 70% to 90%.
  • Purity confirmed by chromatographic and spectroscopic methods, with stereochemical purity assessed by chiral HPLC or NMR coupling constants.

Research Discoveries and Advances

Catalytic Systems for Acetylation

Recent patents and studies have reported the use of novel catalysts to improve selectivity and yield in acetylation reactions of cyclohexene derivatives:

  • Use of DMAP and other nucleophilic catalysts enhances acetylation efficiency.
  • Lewis acid catalysis has been explored for regioselective acetylation.

Stereochemical Control

Advanced asymmetric synthesis techniques, including Sharpless asymmetric epoxidation and stereoselective ring-opening, have enabled the preparation of stereochemically pure cyclohexene triols, which are precursors to the triacetate compound.

Synthetic Applications

The triacetate compound serves as a protected intermediate in the synthesis of more complex molecules such as abscisic acid analogs and other bioactive natural products, where controlled deprotection of acetyl groups allows for selective functionalization.

Summary Table of Preparation Methods

Method Step Reagents/Conditions Outcome/Notes Reference
Cyclohexene triol synthesis Asymmetric epoxidation, ring-opening Stereoselective introduction of hydroxyl groups
Selective acetylation Acetic anhydride, pyridine, DMAP Triacetylation of hydroxyl groups
Esterification at C-1 Acetic anhydride or acetyl chloride, base Formation of acetate ester at C-1
Purification and characterization Chromatography, NMR, MS Confirmation of structure and stereochemistry

Chemical Reactions Analysis

Types of Reactions

[(1R,4S,5R,6S)-4,5,6-triacetyloxycyclohex-2-en-1-yl] acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove acetoxy groups or to alter the oxidation state of the compound.

    Substitution: Nucleophilic substitution reactions can replace acetoxy groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

[(1R,4S,5R,6S)-4,5,6-triacetyloxycyclohex-2-en-1-yl] acetate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound’s derivatives may exhibit biological activity, making it useful in the study of biochemical pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(1R,4S,5R,6S)-4,5,6-triacetyloxycyclohex-2-en-1-yl] acetate involves its interaction with molecular targets through its acetoxy groups. These groups can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with proteins, enzymes, or other biomolecules. The pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Key Differences :

  • Structure : Conduritol B Tetraacetate (CAS 25348-63-4) shares the same functional groups but has a 1S,4S,5R,6R configuration .
  • Implications: Physical Properties: Diastereomers often exhibit divergent melting points, optical rotations, and solubilities. Biological Activity: Stereochemistry influences enzyme binding; Conduritol derivatives are studied as glycosidase inhibitors, where configuration determines potency .
2.2. Halogenated Derivatives: Compound 170

Structure : [rel-(1R,4R,5S,6S)-4-(Acetyloxy)-2-[(acetyloxy)methyl]-5,6-dibromocyclohex-2-en-1-yl] Acetate .
Key Differences :

  • Substituents : Bromine atoms at positions 5 and 6 and an additional acetyloxymethyl group at position 2.
  • Implications: Molecular Weight: Higher due to bromine (Br ≈ 80 g/mol per atom). Reactivity: Bromine enhances electrophilicity, making this compound more reactive in substitution reactions compared to the non-halogenated target .
2.3. Hyperacetylated Analog: Compound 173

Structure : [rel-(3S,4R,5R,6S)-3,4,5,6-Tetrakis(acetyloxy)cyclohex-1-en-1-yl]methyl Acetate .
Key Differences :

  • Functional Groups : Four acetyloxy groups (vs. three in the target) and a methyl acetate substituent.
  • Implications :
    • Solubility : Increased hydrophilicity due to additional acetyl groups.
    • Synthesis Complexity : Additional acetylation steps may reduce yield or require specialized purification .

Data Table: Structural and Functional Comparison

Compound Substituents Molecular Weight (g/mol) Key Functional Groups Stereochemistry
Target Compound 4,5,6-Triacetyloxy, 1-acetate 314.288 Acetate, acetyloxy 1R,4S,5R,6S
Conduritol B Tetraacetate 4,5,6-Triacetyloxy, 1-acetate 314.288 Acetate, acetyloxy 1S,4S,5R,6R
Compound 170 5,6-Dibromo, 2-(acetyloxymethyl) ~474 (estimated) Bromine, acetate, acetyloxy 1R,4R,5S,6S
Compound 173 3,4,5,6-Tetrakis(acetyloxy), methyl acetate ~372 (estimated) Methyl acetate, acetyloxy 3S,4R,5R,6S

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for synthesizing [(1R,4S,5R,6S)-4,5,6-triacetyloxycyclohex-2-en-1-yl] acetate with high stereochemical fidelity?

  • Methodology : Utilize regioselective acetylation under controlled conditions (e.g., acetic anhydride in pyridine) to avoid undesired acyl migration. Monitor reaction progress via TLC and confirm stereochemistry using X-ray crystallography or NOESY NMR to verify the (1R,4S,5R,6S) configuration . For multi-step syntheses, employ orthogonal protecting groups (e.g., silyl ethers) to preserve acetyloxy substituents during subsequent reactions .

Q. How can the cyclohexene ring puckering conformation be quantified in this compound?

  • Methodology : Apply the Cremer-Pople puckering parameters to analyze crystallographic data. Calculate the puckering amplitude (θ) and phase angle (φ) using atomic coordinates derived from X-ray diffraction. For dynamic systems (e.g., solution-phase studies), combine DFT calculations with NMR coupling constants (J values) to infer ring flexibility .

Q. What spectroscopic techniques are critical for characterizing acetyloxy substituents in this molecule?

  • Methodology : Use IR spectroscopy to identify ester carbonyl stretches (~1740–1760 cm⁻¹) and ¹H/¹³C NMR to resolve acetyl methyl signals (δ ~2.0–2.1 ppm for protons; δ ~20–22 ppm for carbons). For overlapping signals, employ DEPT-135 or HSQC experiments to assign substituents unambiguously .

Advanced Research Questions

Q. How can contradictions between X-ray crystallography and NMR data in stereochemical assignments be resolved?

  • Methodology : Cross-validate results using complementary techniques:

  • X-ray : Refine structures with SHELXL to resolve disorder or thermal motion artifacts .
  • NMR : Apply VCD (vibrational circular dichroism) spectroscopy to compare experimental spectra with DFT-simulated spectra of enantiomeric models .
  • Case Example : If NMR suggests axial acetyloxy groups but X-ray shows equatorial placement, check for solvent-induced conformational changes using variable-temperature NMR or molecular dynamics simulations .

Q. What computational approaches are effective for predicting the compound’s reactivity in glycosylation or acyl-transfer reactions?

  • Methodology :

  • Perform DFT calculations (e.g., B3LYP/6-31G*) to map transition states and identify nucleophilic/electrophilic sites.
  • Use Natural Bond Orbital (NBO) analysis to assess hyperconjugative stabilization of acetyloxy groups.
  • Validate predictions with kinetic studies (e.g., monitoring reaction rates via HPLC) .

Q. How can crystallographic data be optimized for high-precision structural analysis of this compound?

  • Methodology :

  • Data Collection : Use synchrotron radiation for high-resolution (<1.0 Å) datasets to resolve hydrogen atoms and minor disorder .
  • Refinement : Apply Hirshfeld atom refinement (HAR) or invariom databases in SHELXL to model electron density accurately .
  • Validation : Check for overfitting using Rfree and validate geometric parameters with Mogul (bond lengths, angles) .

Critical Notes

  • Avoid reliance on torsion-angle-based puckering models, as they may misrepresent nonplanar rings .
  • For synthetic scale-up, prioritize protecting-group strategies that minimize steric hindrance at the cyclohexene double bond .
  • Cross-check IR and NMR data against structurally analogous compounds (e.g., β-D-glucose pentaacetate derivatives) to identify systematic spectral trends .

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